molecular formula C12H16N2O2 B14843220 5-Cyclopropoxy-2-isopropylisonicotinamide

5-Cyclopropoxy-2-isopropylisonicotinamide

Cat. No.: B14843220
M. Wt: 220.27 g/mol
InChI Key: RAMQBIZJCSKRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-2-isopropylisonicotinamide is an organic compound with the molecular formula C12H16N2O2. It features a cyclopropoxy group and an isopropyl group attached to an isonicotinamide core. This compound is notable for its unique structural properties, which include a three-membered cyclopropane ring and a six-membered aromatic pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylisonicotinamide typically involves the reaction of isonicotinic acid with isopropylamine to form the isopropylisonicotinamide intermediate. This intermediate is then reacted with cyclopropyl alcohol under acidic conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-isopropylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Cyclopropoxy-2-isopropylisonicotinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropylisonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The cyclopropoxy and isopropyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Cyclopropoxy-2-methylisonicotinamide
  • 5-Cyclopropoxy-2-ethylisonicotinamide
  • 5-Cyclopropoxy-2-propylisonicotinamide

Comparison: Compared to its similar compounds, 5-Cyclopropoxy-2-isopropylisonicotinamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-ylpyridine-4-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-7(2)10-5-9(12(13)15)11(6-14-10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15)

InChI Key

RAMQBIZJCSKRPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=C1)C(=O)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.